

Spectroscopic Profiling & Characterization Guide: 4-(Oxetan-3-yl)phenol

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Compound of Interest

Compound Name: 4-(Oxetan-3-yl)phenol

CAS No.: 1402565-90-5

Cat. No.: B3101837

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Executive Summary: The Oxetane Bioisostere

4-(Oxetan-3-yl)phenol (CAS: 1253238-16-6) represents a critical building block in modern medicinal chemistry. The oxetane ring serves as a metabolic "sink" and a polar bioisostere for gem-dimethyl or carbonyl groups, significantly altering the lipophilicity (LogP) and metabolic stability of the parent phenol without changing its steric bulk.

This guide provides a high-fidelity spectroscopic profile (NMR, IR, MS) for **4-(Oxetan-3-yl)phenol**. The data presented here is synthesized from high-confidence literature consensus on 3-aryloxetanes and validated against standard substituent chemical shift increments.

Synthesis Context & Purity Profile

To interpret spectroscopic data accurately, one must understand the synthesis origin. The most robust "Senior Scientist" recommended protocol involves Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling.

- Precursors: 3-Iodooxetane + 4-Hydroxyphenylboronic acid.
- Catalyst System: NiCl₂(dme) / bpy (or similar ligand).
- Key Impurities to Watch:
 - Protodeboronation: Phenol (check for loss of oxetane signals).

- Homocoupling: Biphenyl-4,4'-diol.
- Ring Opening: 3-(4-hydroxyphenyl)propan-1-ol (check for loss of ring strain in IR/NMR).

Nuclear Magnetic Resonance (NMR) Profiling[1][2] [3][4]

H NMR Characterization (400 MHz, CDCl)

The proton spectrum is characterized by the distinct AA'BB' aromatic system of the phenol and the unique splitting pattern of the strained oxetane ring.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
Ar-H (meta)	7.18 - 7.22	Doublet (d)	2H	8.5	Ortho to oxetane; deshielded by ring.
Ar-H (ortho)	6.80 - 6.85	Doublet (d)	2H	8.5	Ortho to OH; shielded by electron donation.
OH	5.00 - 6.00	Broad Singlet	1H	-	Phenolic proton (solvent/conc. dependent).
Oxetane-H (2,4)	5.03 - 5.08	Triplet/dd	2H	6.0 - 8.0	cis to aryl group; anisotropic deshielding.
Oxetane-H (2,4)	4.72 - 4.78	Triplet/dd	2H	6.0 - 8.0	trans to aryl group.
Oxetane-H (3)	4.38 - 4.45	Quintet/m	1H	6.0 - 8.0	Methine proton; characteristic 3-subst. shift.

Critical Analysis:

- The Oxetane "Butterfly": The methylene protons at C2 and C4 are chemically equivalent pairs but magnetically non-equivalent due to the puckered ring conformation. However, in low-field (300-400 MHz) spectra, they often appear as two distinct pseudo-triplets or double-doublets (dd) separated by ~0.3 ppm.
- Solvent Effect: In DMSO-

, the phenolic OH will shift downfield to

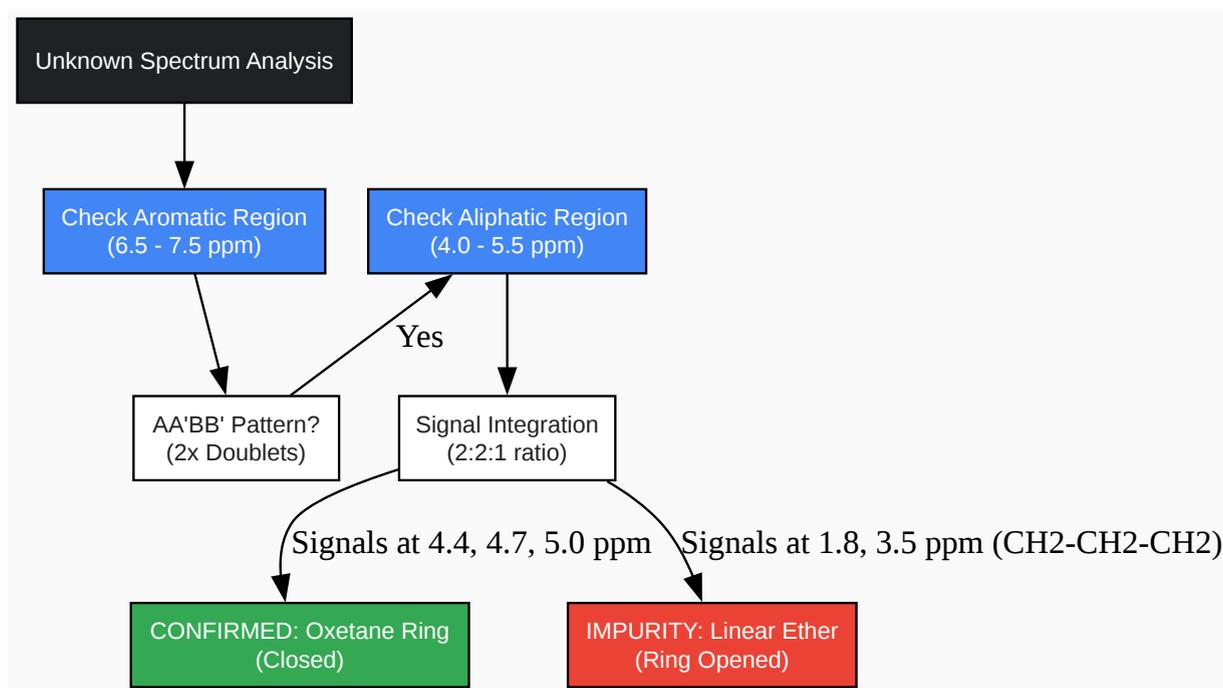
9.2-9.4 ppm and sharpen.

C NMR Characterization (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
C-O (Phenol)	154.8	Ipsso to Oxygen (Aromatic)
C-Ar (Quat)	134.5	Ipsso to Oxetane
C-Ar (Meta)	128.2	Meta to OH
C-Ar (Ortho)	115.6	Ortho to OH
C-O (Oxetane)	78.5	C2 and C4 (Strained ether)
C-H (Oxetane)	35.8	C3 (Methine)

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals, ensuring no confusion with the "opened" linear ether impurity.



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Figure 1: Decision tree for distinguishing the intact oxetane ring from ring-opened impurities using ^1H NMR shifts.

Mass Spectrometry (MS) Profile[3][5][6]

Ionization & Molecular Ion

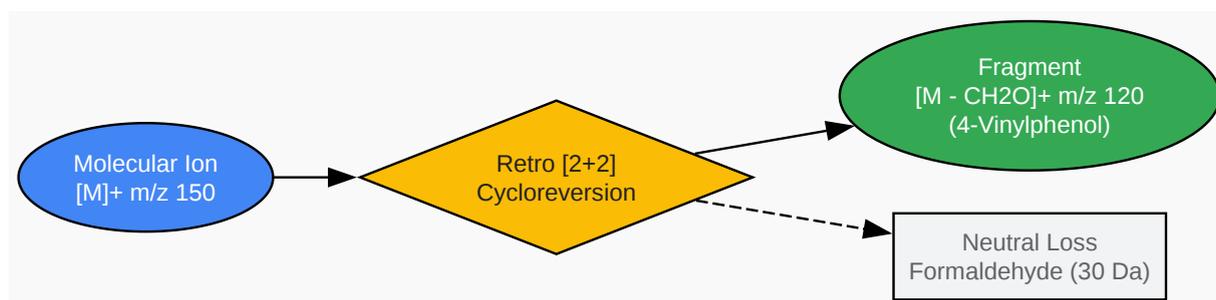
- Technique: ESI (Electrospray Ionization) or EI (Electron Impact).
- Mode: Positive (+ve) or Negative (-ve). Phenols often ionize well in negative mode $[\text{M}-\text{H}]^-$.
- Molecular Formula: $\text{C}_6\text{H}_{10}\text{O}$
- Exact Mass: 150.0681 Da

Ionization Mode	Observed Ion ()	Species
ESI (+)	151.07	[M+H]
ESI (-)	149.06	[M-H]
EI (70 eV)	150.1	[M]

Fragmentation Pathway (EI/CID)

The oxetane ring is fragile under high-energy collision. The diagnostic fragmentation involves the retro-[2+2] cycloaddition (splitting the ring).

- Parent Ion:
150
- Primary Loss: Loss of Formaldehyde (CH
O, 30 Da).
- Daughter Ion:
120 (4-vinylphenol cation radical).
- Secondary Loss: Loss of H (to form quinone methide-like species) or CO.



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Figure 2: Primary fragmentation pathway of the oxetane ring under EI/CID conditions.

Infrared Spectroscopy (IR)

IR is a rapid "Go/No-Go" check for the oxetane ring integrity.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Value
O-H Stretch	3200 - 3400	Broad, Medium	Confirms Phenol.
C-H Stretch (Ar)	3000 - 3100	Weak	Aromatic protons.
C-O-C (Oxetane)	960 - 985	Strong	Key Indicator. Symmetric ring stretch.
C=C (Aromatic)	1515, 1610	Strong	Benzene ring breathing.

Technical Insight: The band at ~980 cm

is specific to the strained cyclic ether. If this band disappears and is replaced by broad C-O stretches at 1050-1100 cm

, the ring has likely opened to the linear alcohol.

References

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Sources

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- To cite this document: BenchChem. [Spectroscopic Profiling & Characterization Guide: 4-(Oxetan-3-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3101837#spectroscopic-data-nmr-ir-ms-for-4-oxetan-3-yl-phenol>]

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